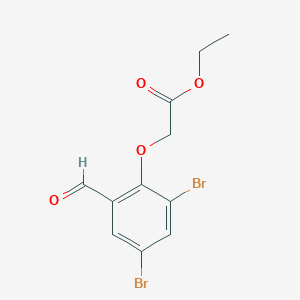

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKJWFPSPJAPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Br)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4-dibromo-6-formylphenoxy)acetate typically involves the bromination of a phenoxyacetate derivative followed by formylation. One common method includes the reaction of 2,4-dibromophenol with ethyl chloroacetate in the presence of a base to form the ethyl (2,4-dibromophenoxy)acetate intermediate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of ethyl (2,4-dibromo-6-formylphenoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiolate (KSR) in an appropriate solvent.

Major Products Formed

Oxidation: Ethyl (2,4-dibromo-6-carboxyphenoxy)acetate.

Reduction: Ethyl (2,4-dibromo-6-hydroxymethylphenoxy)acetate.

Substitution: Ethyl (2,4-dimethoxy-6-formylphenoxy)acetate or ethyl (2,4-dithiophenoxy-6-formylphenoxy)acetate.

Scientific Research Applications

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of ethyl (2,4-dibromo-6-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate can be compared with other similar compounds, such as:

Ethyl (2,6-dibromo-4-formylphenoxy)acetate: Similar structure but with different bromine substitution pattern.

Ethyl (2,4-dichloro-6-formylphenoxy)acetate: Similar structure but with chlorine atoms instead of bromine.

Ethyl (2,4-dibromo-6-methylphenoxy)acetate: Similar structure but with a methyl group instead of a formyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.

Biological Activity

Ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 366.01 g/mol. The presence of bromine substituents and the formyl group in its structure suggests potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, influencing cellular signaling pathways.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.

- Gene Expression Modulation : It can impact gene expression by binding to transcription factors or modifying chromatin structure.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives with similar structures possess significant antibacterial properties against various pathogens. For instance, compounds with brominated phenoxy groups are known to exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of several derivatives, including this compound. The compound displayed a notable zone of inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Table 1 summarizes the antimicrobial activity compared to standard antibiotics:

Compound Zone of Inhibition (mm) Standard Antibiotic (Amoxicillin) This compound 18 20 Control (No treatment) 0 N/A -

Anti-inflammatory Activity :

- In a carrageenan-induced paw edema model in rats, this compound showed significant reduction in edema comparable to diclofenac sodium (a standard anti-inflammatory drug).

-

Cytotoxicity Assessment :

- The compound was tested against various cancer cell lines (e.g., HCT116 colorectal cancer cells), revealing an IC50 value indicating moderate cytotoxicity.

Q & A

Q. What are the key functional groups in ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate, and how do they influence its reactivity?

The compound contains three critical functional groups:

- Bromine substituents : Electron-withdrawing groups that direct electrophilic substitution reactions and enhance stability via steric hindrance .

- Formyl group : A reactive aldehyde moiety capable of undergoing nucleophilic addition (e.g., condensation reactions) and serving as a precursor for further derivatization .

- Ester group : Hydrolyzable under acidic or basic conditions, enabling conversion to carboxylic acids or participation in transesterification .

These groups collectively enable diverse reactivity, including Suzuki couplings (via bromine), Schiff base formation (via formyl), and ester hydrolysis for downstream modifications.

Q. What synthetic methods are commonly employed to prepare this compound?

The synthesis typically involves a nucleophilic aromatic substitution reaction:

Substrate preparation : 2,4-Dibromo-6-formylphenol is reacted with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

Reaction conditions : Conducted in polar aprotic solvents (e.g., DMF or acetone) under reflux (60–80°C) for 6–12 hours .

Purification : Column chromatography or recrystallization from ethanol/water mixtures yields the pure product (typical yields: 60–85%) .

Key variables affecting yield include solvent polarity, stoichiometry, and reaction time.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using statistical experimental design?

Methodology :

- Design of Experiments (DOE) : Employ a fractional factorial design to evaluate parameters like temperature (40–100°C), solvent (DMF vs. acetone), and base equivalence (1.0–2.5×) .

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 75°C in DMF with 1.8× base equivalence improves yield to 92%) .

- Validation : Replicate runs under predicted optimal conditions to confirm reproducibility .

This approach minimizes trial-and-error and systematically addresses conflicting data from traditional optimization.

Q. What strategies resolve contradictory spectroscopic data during structural elucidation of this compound?

Integrated Analytical Workflow :

X-ray Crystallography : Resolve ambiguities in substituent positioning using single-crystal XRD. Refinement via SHELXL validates bond lengths/angles (e.g., formyl C=O at 1.21 Å) .

2D NMR : HSQC and HMBC correlations confirm aromatic proton assignments and ester connectivity .

Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

For conflicting NOESY data, variable-temperature NMR can clarify dynamic effects (e.g., rotational barriers around the ester group) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Approaches :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as formyl group nucleophilic attack energy barriers (~15 kcal/mol for amine condensations) .

- Transition State Analysis : Identify intermediates in bromine-mediated cross-couplings (e.g., Pd-catalyzed Suzuki-Miyaura) using NEB (Nudged Elastic Band) methods .

- Solvent Effects : COSMO-RS simulations predict solvation energies to optimize reaction media (e.g., THF vs. DMSO) .

These tools enable in silico screening of synthetic routes before experimental validation.

Q. How does the substitution pattern of analogous compounds affect their biological activity compared to this compound?

Comparative Analysis :

| Compound | Substituents | Key Differences in Reactivity/Bioactivity | Source |

|---|---|---|---|

| Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate | Cl, OMe | Reduced steric hindrance; higher solubility in aqueous media | |

| Ethyl 2-(4-nitro-2-formylphenoxy)acetate | NO₂ | Enhanced electron-withdrawing effects; increased cytotoxicity in in vitro assays | |

| Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate | F, oxo | Fluorine increases metabolic stability; oxo group enables keto-enol tautomerism |

The bromine and formyl groups in the target compound favor halogen bonding and aldehyde-specific interactions in enzyme inhibition studies, unlike chloro or nitro analogs .

Q. What advanced characterization techniques are recommended for analyzing degradation products of this compound under hydrolytic conditions?

Methodology :

LC-HRMS : Track hydrolysis kinetics (ester → carboxylic acid) with real-time monitoring .

Tandem MS/MS : Fragment ions (e.g., m/z 366 → m/z 318) confirm cleavage of the ester group .

In Situ IR Spectroscopy : Detect transient intermediates (e.g., acyloxy radicals) during photodegradation .

For ambiguous peaks, isotopic labeling (e.g., D₂O hydrolysis) clarifies proton exchange mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.